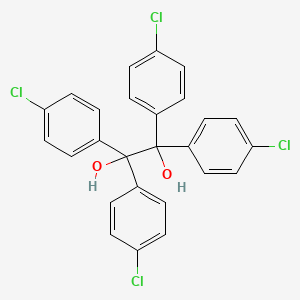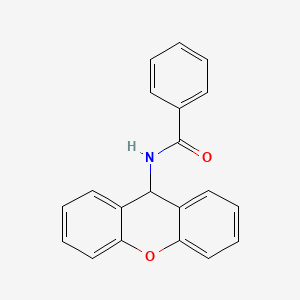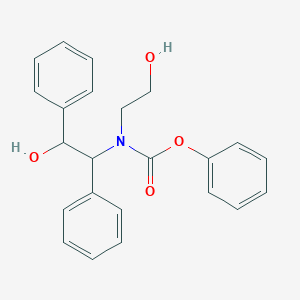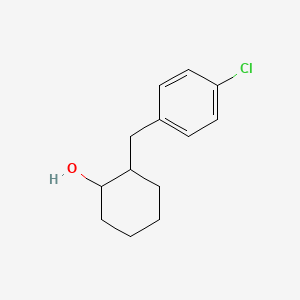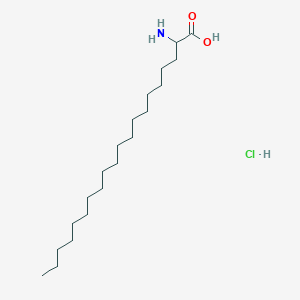
2-Aminoicosanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminoicosanoic acid;hydrochloride is a compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a long carbon chain The hydrochloride form indicates that it is combined with hydrochloric acid, which often enhances its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoicosanoic acid;hydrochloride typically involves the reaction of a long-chain fatty acid with ammonia or an amine under specific conditions. One common method is the reductive amination of a keto acid precursor. This process involves the reduction of a keto group to an amino group in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Aminoicosanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents like acyl chlorides or anhydrides are used in the presence of a base such as pyridine or triethylamine.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
2-Aminoicosanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its therapeutic potential in treating metabolic disorders.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Aminoicosanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The compound may also interact with cell membrane receptors, modulating signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminotetradecanoic acid;hydrochloride
- 2-Aminooctadecanoic acid;hydrochloride
- 2-Aminododecanoic acid;hydrochloride
Uniqueness
2-Aminoicosanoic acid;hydrochloride is unique due to its longer carbon chain compared to other similar compounds. This structural difference can influence its physical properties, such as solubility and melting point, as well as its biological activity. The longer chain length may also enhance its interaction with lipid membranes, making it a valuable compound for specific industrial and biomedical applications.
Properties
CAS No. |
5440-60-8 |
|---|---|
Molecular Formula |
C20H42ClNO2 |
Molecular Weight |
364.0 g/mol |
IUPAC Name |
2-aminoicosanoic acid;hydrochloride |
InChI |
InChI=1S/C20H41NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(21)20(22)23;/h19H,2-18,21H2,1H3,(H,22,23);1H |
InChI Key |
FWXUWDQUUVPBEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


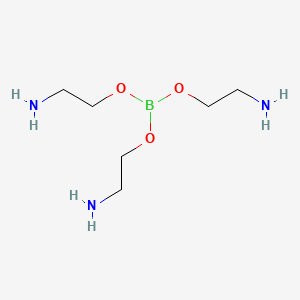
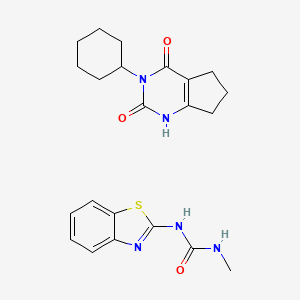
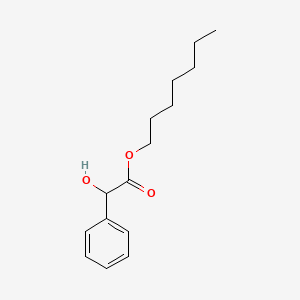

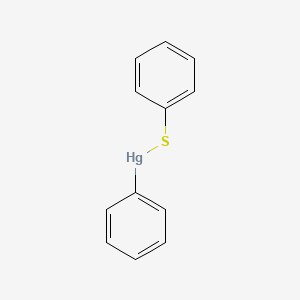
![4-[(3,4-Dichlorophenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol](/img/structure/B14722530.png)
![2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 2-(4-chloro-2-methylphenoxy)acetate](/img/structure/B14722537.png)
